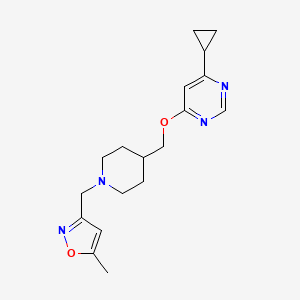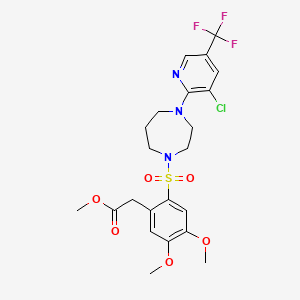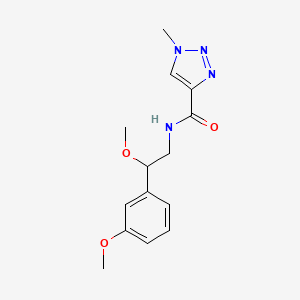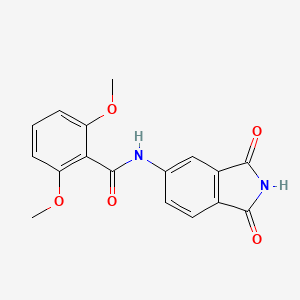
3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole is a complex organic molecule that is often researched due to its potential applications in various scientific fields. The compound comprises a cyclopropylpyrimidin moiety, a piperidin linker, and a methylisoxazole core, making it an intriguing candidate for chemical and biomedical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound generally involves multi-step synthetic routes, incorporating reactions such as alkylation, cyclization, and functional group transformations For instance, the synthesis might begin with the formation of the 6-cyclopropylpyrimidine unit, followed by its attachment to a piperidin moiety through an oxymethyl linker
Alkylation: Requires strong bases such as sodium hydride (NaH) and alkyl halides.
Cyclization: Can be facilitated by catalysts like palladium on carbon (Pd/C).
Functional Group Transformations: Involving reagents such as lithium aluminum hydride (LiAlH4) for reductions or chromium trioxide (CrO3) for oxidations.
Industrial Production Methods: Industrially, the synthesis may be scaled up using continuous flow chemistry to enhance efficiency and yield. High-pressure reactors and automated systems could be employed to manage reaction parameters precisely, ensuring consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions including:
Oxidation: : Leading to the formation of more complex oxidized derivatives.
Reduction: : Resulting in partially or fully reduced products.
Substitution: : Involving nucleophilic or electrophilic reagents to replace specific groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing Agents: : Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: : Like sodium borohydride (NaBH4) and diisobutylaluminium hydride (DIBAL-H).
Substitution Reagents: : Including various halides and organometallics.
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. They often include:
Oxidized derivatives with additional functional groups.
Reduced forms with modified saturation levels.
Substitution products where original functional groups are replaced.
Scientific Research Applications
The compound has a plethora of applications across different scientific disciplines:
Chemistry: : Studied for its unique structural properties and reactivity.
Biology: : Explored for its interaction with biological molecules and potential therapeutic uses.
Medicine: : Investigated for its pharmacological activities, including potential as an anti-inflammatory or anticancer agent.
Industry: : Considered for its role in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions at the molecular level. Its structure allows it to bind to specific molecular targets, such as enzymes or receptors, altering their activity. The pathways involved often include modulation of enzymatic activities, interference with DNA/RNA synthesis, or disruption of cellular signaling processes.
Comparison with Similar Compounds
Compared to other similar compounds, 3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole stands out due to its distinct combination of functional groups and overall stability. Other compounds in this category might include:
2-((4-(((5-Cyclopropylpyrimidin-3-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole
3-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)ethyl)piperidin-1-yl)methyl)-5-methylthiazole These similar compounds may share structural motifs but differ in their reactivity and applications due to variations in their chemical frameworks.
That’s your deep dive into this compound. Pretty heady stuff, eh?
Properties
IUPAC Name |
3-[[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-8-16(21-24-13)10-22-6-4-14(5-7-22)11-23-18-9-17(15-2-3-15)19-12-20-18/h8-9,12,14-15H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSWDEPOLOQYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2E)-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2954078.png)
![3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid](/img/structure/B2954080.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2954082.png)

![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954087.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B2954088.png)

![(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B2954091.png)

![methyl 4-[(Z)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2954097.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2954098.png)
![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2954099.png)

